molecular formula C19H19ClN4O2S B13775396 2-[[4-[(6-Chlorobenzothiazol-2-YL)azo]phenyl]ethylamino]ethyl acetate CAS No. 70198-17-3

2-[[4-[(6-Chlorobenzothiazol-2-YL)azo]phenyl]ethylamino]ethyl acetate

Cat. No.: B13775396
CAS No.: 70198-17-3
M. Wt: 402.9 g/mol
InChI Key: ULNIIFVEDJYBOZ-UHFFFAOYSA-N
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Description

2-[[4-[(6-Chlorobenzothiazol-2-YL)azo]phenyl]ethylamino]ethyl acetate is a synthetic organic compound known for its unique chemical structure and properties. It is characterized by the presence of a benzothiazole ring, an azo group, and an acetate ester. This compound is often used in various scientific research applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[4-[(6-Chlorobenzothiazol-2-YL)azo]phenyl]ethylamino]ethyl acetate typically involves a multi-step process:

    Formation of the Benzothiazole Ring: The benzothiazole ring is synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Azo Coupling Reaction: The benzothiazole derivative is then subjected to an azo coupling reaction with a diazonium salt derived from 4-aminophenyl ethylamine. This step forms the azo linkage.

    Esterification: The final step involves the esterification of the resulting azo compound with acetic anhydride to form the acetate ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-[[4-[(6-Chlorobenzothiazol-2-YL)azo]phenyl]ethylamino]ethyl acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can break the azo linkage, resulting in the formation of amines.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Sodium borohydride or catalytic hydrogenation.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the benzothiazole ring.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-[[4-[(6-Chlorobenzothiazol-2-YL)azo]phenyl]ethylamino]ethyl acetate is utilized in several scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Applied in the development of dyes, pigments, and photo-stabilizers.

Mechanism of Action

The mechanism of action of 2-[[4-[(6-Chlorobenzothiazol-2-YL)azo]phenyl]ethylamino]ethyl acetate involves its interaction with specific molecular targets. The benzothiazole ring and azo group play crucial roles in binding to enzymes or receptors, modulating their activity. The acetate ester enhances the compound’s solubility and stability, facilitating its use in various applications.

Comparison with Similar Compounds

Similar Compounds

  • 2-[[4-[(6-Chlorobenzothiazol-2-YL)azo]phenyl]ethylamino]ethyl benzoate
  • 2-[[4-[(6-Chlorobenzothiazol-2-YL)azo]phenyl]ethylamino]ethyl butyrate

Uniqueness

Compared to similar compounds, 2-[[4-[(6-Chlorobenzothiazol-2-YL)azo]phenyl]ethylamino]ethyl acetate is unique due to its specific ester group, which imparts distinct solubility and reactivity characteristics. This makes it particularly suitable for applications requiring high stability and specific interactions with biological targets.

Properties

CAS No.

70198-17-3

Molecular Formula

C19H19ClN4O2S

Molecular Weight

402.9 g/mol

IUPAC Name

2-[4-[(6-chloro-1,3-benzothiazol-2-yl)diazenyl]-N-ethylanilino]ethyl acetate

InChI

InChI=1S/C19H19ClN4O2S/c1-3-24(10-11-26-13(2)25)16-7-5-15(6-8-16)22-23-19-21-17-9-4-14(20)12-18(17)27-19/h4-9,12H,3,10-11H2,1-2H3

InChI Key

ULNIIFVEDJYBOZ-UHFFFAOYSA-N

Canonical SMILES

CCN(CCOC(=O)C)C1=CC=C(C=C1)N=NC2=NC3=C(S2)C=C(C=C3)Cl

Origin of Product

United States

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